acetic acid CAS No. 1158206-46-2](/img/structure/B1399070.png)
[(5-Isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid
Descripción general
Descripción
The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .
Synthesis Analysis
The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives has been reported . All the new compounds’ structures were elucidated by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .
Chemical Reactions Analysis
1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is known for its antimicrobial properties. Compounds with this structure have been shown to exhibit activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria . It’s plausible that (5-Isopropyl-1,3,4-thiadiazol-2-yl)aminoacetic acid could be explored for its potential use as an antimicrobial agent.
Anticonvulsant Activity
Derivatives of 1,3,4-thiadiazole have been evaluated for their anticonvulsant activities. These compounds have shown promise in models such as the PTZ (pentylenetetrazole) model used to induce seizures . The specific compound may also be researched for its efficacy in controlling seizures.
Muscle Relaxant Activities
In addition to anticonvulsant properties, some 1,3,4-thiadiazole derivatives have been associated with muscle relaxant effects . This suggests a potential application in conditions requiring muscle relaxation.
Anticancer Activity
There is evidence that certain 1,3,4-thiadiazole derivatives possess cytotoxic properties and could be effective against various cancer cell lines . Research into (5-Isopropyl-1,3,4-thiadiazol-2-yl)aminoacetic acid might uncover anticancer applications.
Synthesis of Novel Derivatives
The 1,3,4-thiadiazole moiety serves as a core structure for the synthesis of novel derivatives with potential bioactivities. The compound could be used as a precursor or intermediate in the synthesis of new molecules with diverse biological actions .
Bioactivities of Glucoside Derivatives
Research has been conducted on novel 1,3,4-thiadiazole derivatives of glucosides which show various bioactivities . This indicates a research avenue where (5-Isopropyl-1,3,4-thiadiazol-2-yl)aminoacetic acid could be conjugated with sugar moieties to explore its bioactivity.
Mecanismo De Acción
Safety and Hazards
The compound named {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one} showed promising cytotoxic activity against MCF7 cancer cell with an IC50 value of 0.084 ± 0.020 mmol L-1 and against A549 cancer cell with IC50 value of 0.034 ± 0.008 mmol L-1, compared with cisplatin .
Direcciones Futuras
The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives and investigation of their anticancer activities were the aims of this work . This suggests that future research could focus on synthesizing new derivatives and investigating their potential biological activities.
Propiedades
IUPAC Name |
2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-3(2)5-9-10-7(14-5)8-4(11)6(12)13/h3H,1-2H3,(H,12,13)(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTPEZHSRIRMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



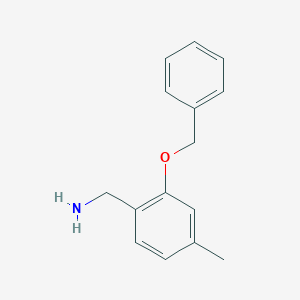
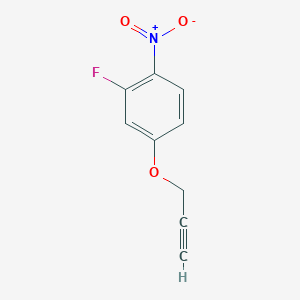

![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)
![3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1398996.png)

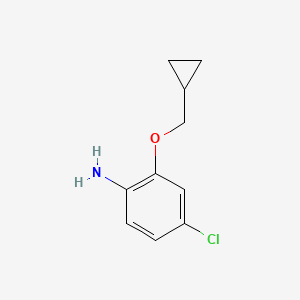

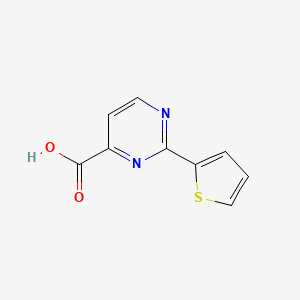

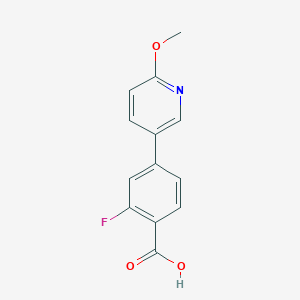
![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)
amine](/img/structure/B1399009.png)
![N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1399010.png)